N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide
Description
“N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide” is a heterocyclic compound featuring a 1,2,4-triazole core fused with a piperidine ring and an acetamide-linked phenyl group. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and WinGX for crystallographic analysis , which are critical for confirming stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
N-[3-[4-(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-15(28)23-18-7-5-6-17(14-18)21(29)26-12-10-16(11-13-26)20-24-25-22(30)27(20)19-8-3-2-4-9-19/h2-9,14,16H,10-13H2,1H3,(H,23,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARWBMYEDCEEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has a molecular weight of approximately 405.4 g/mol and is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 405.4 g/mol |
| LogP | 3.25 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 98.45 Ų |
This compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting various tyrosine kinases, which are critical in cancer cell proliferation and survival.
- Antimicrobial Activity : Similar compounds in the triazole class have demonstrated significant antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections.
- Antioxidant Properties : The presence of the triazole moiety is associated with antioxidant effects, which can protect cells from oxidative stress.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives:
- Cytotoxicity Studies : In vitro assays revealed that related compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, including MKN-45 (gastric cancer), H460 (lung cancer), and HT-29 (colon cancer). For instance, a related triazole compound showed IC50 values of 51 nM against MKN-45 cells, indicating strong cytotoxicity .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties:
- Broad Spectrum Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL .
Case Studies
- Anticancer Efficacy : A study investigated a series of diarylurea derivatives bearing a triazole moiety. The most potent compound exhibited over 80% inhibition of tyrosine kinases and significant antiproliferative activity against HT-29 cells with an IC50 value of 0.90 μM .
- Microbial Resistance : Another investigation assessed the antimicrobial efficacy of triazole derivatives against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications in the chemical structure enhanced activity against resistant pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence provided focuses on crystallographic software rather than chemical data, comparisons of such compounds typically involve:
- Structural motifs : E.g., triazole derivatives, piperidine-containing analogs.
- Pharmacological profiles : Binding affinity, selectivity, and metabolic stability.
- Crystallographic parameters : Bond lengths, angles, and packing efficiency.
Below is a hypothetical framework for comparative analysis, informed by methodologies described in the evidence:
Table 1: Hypothetical Structural and Crystallographic Comparison
Key Observations (Hypothetical):
Triazole Derivatives : The target compound’s 1,2,4-triazole core is structurally distinct from 1,2,3-triazole analogs, which often exhibit different hydrogen-bonding patterns and pharmacokinetic properties.
Piperidine Linkage: The piperidine moiety may enhance solubility compared to non-cyclic amines, as seen in similar compounds refined via SHELX .
Crystallographic Tools : SHELXL’s precision in small-molecule refinement and WinGX’s integration of multiple crystallographic tasks are foundational for resolving structural ambiguities in analogs.
Research Findings and Limitations
- Structural Insights : The triazole-piperidine hybrid likely adopts a planar conformation due to conjugation, as visualized via ORTEP-3 . Such rigidity could influence binding to flat enzymatic pockets.
- Software Role : SHELX’s dominance in small-molecule refinement ensures high reliability in bond-length/angle calculations, critical for comparing isosteric replacements (e.g., triazole vs. imidazole cores).
- Gaps in Evidence: No direct pharmacological or synthetic data for the target compound is provided, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
